[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Description
Functional Group Inventory
Reactive Hotspots
- Lactone Ring (C1–O–C39) : Susceptible to nucleophilic attack, particularly in acidic environments.
- C3 Hydroxyl : Undergoes phosphorylation in vivo, modulating mTOR binding kinetics.
- C20 Oxo : Participates in Schiff base formation with lysine residues in the FRB domain.
Comparative Analysis of Tautomeric Forms
Temsirolimus exhibits three dominant tautomers due to its polyketide-derived oxo and hydroxyl groups:
The equilibrium between keto and enol forms is pH-dependent, with a pKa of 7.2 for the C18 hydroxyl group.
Properties
IUPAC Name |
[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNZQVSJQDFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H87NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1030.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water; soluble in alcohol, Solubility is independent of pH, Soluble in water | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1572 | |
| Record name | Temsirolimus | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder, White solid | |
CAS No. |
162635-04-3 | |
| Record name | 42-[2,2-bis(hydroxymethyl)propionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Temsirolimus | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7931 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Nucleophilic Substitution at C-12
The C-12 propyl sidechain is introduced via alkylation of a rapamycin precursor. Key steps include:
-
Activation of rapamycin : Treatment with triflic anhydride (Tf₂O) in dichloromethane (DCM) at 0°C to generate a reactive triflate intermediate.
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Alkylation : Reaction with 2-methoxycyclohexyl propan-2-ol in the presence of Hünig’s base (N,N-diisopropylethylamine) at 60°C for 18–24 hours.
Representative Conditions
Esterification at C-42
The 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate moiety is introduced via Steglich esterification:
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Protection : Temporary silylation of rapamycin’s C-28 and C-40 hydroxyls using tert-butyldimethylsilyl triflate (TBDMSOTf).
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Coupling : Reaction with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Optimized Parameters
Low-Temperature Macrocyclization
To minimize epimerization, a titanium-mediated aldol macrocyclization is employed at 25–40°C:
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Linear precursor assembly : Fragments are prepared via Evans aldol and Stille coupling.
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Cyclization : Titanium tetrachloride (TiCl₄) in tetrahydrofuran (THF) at −78°C.
Key Data
Enzymatic Modifications
Polyketide Synthase (PKS) Engineering
Recent advances utilize engineered PKS to install the C-15 and C-17 methyl groups:
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Module deletion : Excision of PKS Module 11–12 in Streptomyces hygroscopicus eliminates the hemiacetal substructure, simplifying downstream functionalization.
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Yield improvement : 8.6 mg/L in fermentation broth vs. 2.1 mg/L in wild-type strains.
Process Optimization and Scale-Up
Triflate Stability Enhancements
Alkylbenzene sulfonates (e.g., 2-ethoxyethyl pentafluorobenzene sulfonate) replace traditional triflates for improved shelf-life:
Antioxidant Stabilization
Butylated hydroxytoluene (BHT) at 0.1–0.2% w/w prevents oxidative degradation during storage:
Stability Data (40°C)
| BHT Concentration | Initial Purity | 6-Week Purity |
|---|---|---|
| 0.0% | 99.7% | 69.7% |
| 0.1% | 99.7% | 99.5% |
| 0.2% | 99.6% | 99.5% |
| Source: US7872122B2 |
Purification and Characterization
Chromatographic Techniques
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High-performance liquid chromatography (HPLC) : C18 column (4.6 × 250 mm), acetonitrile/water gradient (65:35 to 85:15 v/v).
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Middle-performance liquid chromatography (MPLC) : Silica gel (40–63 μm), ethyl acetate/hexanes.
Purity Outcomes
| Method | Purity Achieved |
|---|---|
| HPLC | >99.5% |
| MPLC | >98.0% |
Chemical Reactions Analysis
Types of Reactions
CCI-779 undergoes various chemical reactions, including inhibition of mTOR kinase activity and suppression of global protein synthesis . It does not require FKBP12 for its high-dose drug effect, which leads to profound translational repression .
Common Reagents and Conditions
Common reagents used in the preparation of CCI-779 include lipase, p-nitrophenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate, and 3-hydroxy-2-(hydroxymethyl)-2-methyl propanoate . The reaction conditions often involve optimizing temperature, solvents, and additives to achieve high conversion rates .
Major Products Formed
The major product formed from the acylation of rapamycin is CCI-779, which exhibits significant antitumor activity .
Scientific Research Applications
Structure and Composition
The compound's structure indicates significant complexity due to its multiple functional groups and large molecular size. It has a molecular formula of and a molecular weight of approximately 958 Da. The presence of hydroxyl (-OH) groups suggests potential for hydrogen bonding and solubility in polar solvents.
Physical Properties
The compound exhibits a high LogP value of 7.4, indicating substantial lipophilicity which may affect its bioavailability and distribution in biological systems. Its polar surface area is 205 Ų, which can influence permeability across biological membranes.
Pharmaceutical Applications
The compound is structurally related to known pharmacological agents such as Everolimus and Temsirolimus, which are mTOR inhibitors used in cancer therapy. The potential application of this compound could be in the development of new anti-cancer drugs targeting similar pathways.
Case Study: Anticancer Activity
Research has shown that mTOR inhibitors can effectively suppress tumor growth by inhibiting cell proliferation. Investigating the specific activity of this compound against various cancer cell lines could provide insights into its therapeutic potential.
Biological Research
Due to its complex structure, the compound may serve as a valuable tool in biological studies aimed at understanding cellular mechanisms and signaling pathways.
Case Study: Cellular Mechanism Studies
Studies involving similar compounds have demonstrated their ability to modulate cellular pathways related to growth and metabolism. This compound could be evaluated for its effects on signaling pathways in various cell types.
Material Science
The unique structural features of the compound may lend it properties suitable for development in nanotechnology or materials science applications, particularly in creating drug delivery systems.
Case Study: Drug Delivery Systems
Research into polymer-based drug delivery systems has shown that compounds with high lipophilicity can enhance the solubility and stability of poorly soluble drugs. This compound could be explored as a component in such systems.
Data Tables
Mechanism of Action
CCI-779 exerts its effects by inhibiting the mTOR kinase function. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival . CCI-779 binds to the FKBP12-rapamycin binding domain, leading to the inhibition of mTOR signaling and suppression of protein synthesis . This results in cell cycle arrest and decreased cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with mTOR inhibitors like everolimus and rapamycin , but distinct modifications differentiate its pharmacokinetic and pharmacodynamic profiles. Below is a comparative analysis:
Key Findings
Mechanistic Divergence: The target compound’s propanoate ester may act as a prodrug, requiring enzymatic hydrolysis for activation, unlike everolimus’s direct mTOR binding . Compared to vandetanib’s tyrosine kinase inhibition, this compound’s macrolide structure suggests a broader anti-proliferative effect via mTOR and autophagy modulation .
Pharmacokinetic Challenges :
- The compound’s high molecular weight (~1,200 Da) and polar groups (hydroxyl, methoxy) likely reduce blood-brain barrier penetration, limiting utility in glioblastoma (contrast with temsirolimus, a rapamycin analogue with improved solubility) .
Synergy with Anti-Angiogenic Agents: Unlike ramucirumab (anti-VEGFR2 monoclonal antibody), this compound’s intracellular mTOR targeting may complement VEGF pathway inhibitors in combinatorial regimens .
Biological Activity
The compound is a complex organic molecule with potential biological activities that warrant detailed examination. This article provides an overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound is characterized by a large molecular structure with a molecular formula of and a molecular weight of approximately 958 Da. The structure includes multiple functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 958 Da |
| LogP | 7.4 |
| Rotatable Bonds | 9 |
| Hydrogen Bond Acceptors | 13 |
| Hydrogen Bond Donors | 3 |
The biological activity of this compound has been linked to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of the mTOR signaling pathway, which is crucial for cell growth and proliferation. mTOR inhibitors are often explored for their potential in cancer therapy due to their ability to suppress tumor growth.
- mTOR Inhibition : The compound's structural similarity to known mTOR inhibitors suggests it may effectively inhibit mTORC1 and mTORC2 complexes. This inhibition can lead to reduced phosphorylation of key substrates involved in cell cycle progression and metabolism .
- Cellular Effects : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by promoting the activation of pro-apoptotic proteins and inhibiting anti-apoptotic signals .
- Anti-inflammatory Properties : Research has also indicated potential anti-inflammatory effects, possibly through the modulation of cytokine production and signaling pathways involved in inflammation .
Case Studies
Several case studies have explored the biological effects of similar compounds within the same chemical class:
- Study on Cancer Cell Lines : A study demonstrated that a related compound significantly reduced viability in renal cell carcinoma (RCC) lines by inducing cell cycle arrest and apoptosis . The findings suggest that this compound may have similar effects.
- Neuroprotective Effects : Another investigation examined compounds with structural similarities in neurodegenerative models. Results indicated potential neuroprotective properties through the modulation of glutamate receptors and reduction of oxidative stress markers .
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Antitumor Activity : In vivo studies have shown promising antitumor activity against various cancer types, including breast cancer and lymphoma. The mechanism appears to involve both direct cytotoxicity and immunomodulatory effects .
- Pharmacokinetics : Understanding the pharmacokinetic properties is crucial for evaluating therapeutic potential. Studies indicate a favorable absorption profile with significant bioavailability in preclinical models .
Q & A
Q. Advanced Methodological Answer :
- Nanofiltration (NF) : Use membranes with MWCO 300–500 Da to separate the compound (MW ~900–1000 Da) from smaller impurities.
- Reverse Osmosis (RO) : Concentrate diluted reaction mixtures while retaining the product.
- Simulated Moving Bed (SMB) Chromatography : For large-scale enantiomeric resolution, if chirality is critical .
How can AI-driven simulations enhance process scalability for this compound?
Advanced Methodological Answer :
Integrate AI with multiphysics modeling (e.g., COMSOL):
Reactor Optimization : Train neural networks on historical data to predict optimal mixing speeds, temperatures, and catalyst loads.
Failure Mode Analysis : Use AI to identify bottlenecks (e.g., heat transfer limitations) in scaled-up processes.
Autonomous Labs : Implement closed-loop systems where AI adjusts reaction parameters in real time based on sensor feedback .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
